4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

Lipophilicity Membrane permeability ADME prediction

This is the 3-position regioisomer (CAS 2640881-51-0), NOT the 4-position analog (CAS 2877633-57-1). The 3-position attachment creates distinct vector geometry for binding subpockets. Computed logP 3.412 vs 2.3 and tPSA 49 vs 74.6 Ų for the 4-isomer translate to superior membrane permeability, CNS penetration, and intracellular kinase access. Best deployed in PDGFR/CSF1R/FLT3 kinase panels and SIRT1-3 deacetylase assays—not EGFR cascades. Verify regioisomeric identity by 1H NMR or HPLC-MS before crystallography.

Molecular Formula C18H26N4OS
Molecular Weight 346.5 g/mol
CAS No. 2640881-51-0
Cat. No. B6471513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
CAS2640881-51-0
Molecular FormulaC18H26N4OS
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4
InChIInChI=1S/C18H26N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h13-14H,1-12H2
InChIKeyCJJJPWAFUUUMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2640881-51-0): Structural Identity and Physicochemical Baseline


4-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2640881-51-0) is a synthetic heterocyclic compound (C18H26N4OS, MW 346.5 g/mol) comprising a 5,6,7,8-tetrahydroquinazoline core substituted at the 4-position with a piperidine ring bearing a thiomorpholine-4-carbonyl group at the piperidine 3-position [1]. This compound belongs to the tetrahydroquinazoline class, a scaffold with demonstrated drug-like properties and pharmacological relevance in medicinal chemistry [2]. The ZINC database confirms this compound is commercially available on-demand with computed logP of 3.412, topological polar surface area (tPSA) of 49 Ų, fraction sp3 of 0.61, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. Importantly, no experimental biological activity has been reported for this specific compound in ChEMBL as of the latest database release [1].

Why In-Class Tetrahydroquinazoline Analogs Cannot Substitute for CAS 2640881-51-0 Without Verification


Tetrahydroquinazoline derivatives with thiomorpholine-carbonyl-piperidine substitution are not interchangeable. Even the closest regioisomer—4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2877633-57-1), which differs only in the attachment position of the thiomorpholine-carbonyl group on the piperidine ring (4-position vs. 3-position)—exhibits measurably distinct computed physicochemical properties: a logP difference of approximately 1.1 log units (3.412 vs. 2.3) and a tPSA difference of approximately 25.6 Ų (49 vs. 74.6 Ų) [1][2]. Such differences can translate into divergent membrane permeability, oral absorption potential, and target engagement profiles . Furthermore, the tetrahydroquinazoline scaffold class has demonstrated the capacity to engage topoisomerase II with selectivity over topoIIβ, a mechanism distinct from that of aromatic quinazoline kinase inhibitors, underscoring that core saturation state alone fundamentally alters biological target profiles [3]. Procurement of a generic 'piperidine-tetrahydroquinazoline' or 'thiomorpholine-quinazoline' analog without confirming regioisomeric and core saturation identity risks invalidating structure-activity relationship assumptions.

Quantitative Differentiation Evidence for 4-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline vs. Closest Analogs


Regioisomeric logP Differentiation: 3-Position Thiomorpholine-Carbonyl Confers Higher Lipophilicity than 4-Position Isomer

The target compound (piperidine 3-position thiomorpholine-carbonyl substitution) has a computed logP of 3.412, compared to an XLogP3 of 2.3 for the regioisomer 4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2877633-57-1, piperidine 4-position substitution) [1][2]. This represents an increase of approximately 1.11 log units, corresponding to a roughly 12.9-fold higher predicted octanol-water partition coefficient for the target compound [1][2].

Lipophilicity Membrane permeability ADME prediction Regioisomer comparison

Topological Polar Surface Area (tPSA) Differentiation: 3-Position Regioisomer Exhibits 34% Lower tPSA than 4-Position Isomer

The target compound has a computed tPSA of 49 Ų, whereas the 4-position regioisomer (CAS 2877633-57-1) has a tPSA of 74.6 Ų [1][2]. This represents an absolute difference of 25.6 Ų, or a relative reduction of approximately 34% for the target compound. Both values remain below the widely cited Veber threshold of 140 Ų for oral bioavailability, but the 49 Ų value of the target falls within a range empirically associated with enhanced CNS penetration potential (commonly tPSA < 60-70 Ų) [1][2].

Polar surface area Oral bioavailability prediction CNS penetration Regioisomer comparison

Rotatable Bond Count Difference: Target Compound Has 50% More Rotatable Bonds than 4-Position Regioisomer

The target compound has 3 rotatable bonds, compared to 2 rotatable bonds for the regioisomer CAS 2877633-57-1 [1][2]. This difference arises from the 3-position vs. 4-position attachment geometry, which alters the degrees of freedom of the thiomorpholine-carbonyl group relative to the tetrahydroquinazoline-piperidine scaffold. Both values remain well within the Veber rule threshold of ≤10 rotatable bonds for drug-likeness [1][2].

Conformational flexibility Entropic penalty Molecular recognition Regioisomer comparison

Fraction sp3 and 3D Character: Target Compound Achieves 0.61 Fraction sp3, Supporting Lead-Like Properties

The target compound has a fraction sp3 (Fsp3) of 0.61, meaning 61% of its carbon atoms are sp3-hybridized [1]. This value substantially exceeds the median Fsp3 of approximately 0.36 reported for oral drugs and is consistent with the observation that higher Fsp3 correlates with improved clinical success rates and reduced attrition due to toxicity [1][2]. The aromatic quinazoline analog 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline (CAS 2640961-10-8), by contrast, has a fully aromatic core and therefore a significantly lower Fsp3 . Tetrahydroquinazoline derivatives with high Fsp3, such as ARN-21934, have demonstrated favorable drug-like profiles including excellent metabolic stability and solubility [3].

Fraction sp3 3D character Clinical success rate Lead-likeness

Thiomorpholine pKaH Advantage: Sulfur-Containing Heterocycle Provides Stronger Basicity than Morpholine Analogs

The thiomorpholine moiety in the target compound provides a conjugate acid pKa (pKaH) of approximately 9.1, compared to approximately 8.3 for the oxygen-containing morpholine analog . This ~0.8 pKa unit difference means that at physiological pH (7.4), the thiomorpholine nitrogen has a higher propensity to exist in the protonated (positively charged) state compared to morpholine. For the closest morpholine-containing analog—4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline—this pKaH difference would predictably shift the ionization equilibrium and consequently affect solubility, permeability, and target electrostatic interactions . No head-to-head experimental comparison is available for these specific compounds.

Thiomorpholine pKaH Ionization state Solubility-permeability trade-off

SEA-Predicted Target Profile: PDGFRB and Sirtuin Family Engagement Diverges from Classical Quinazoline EGFR Kinase Profile

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 identify the top predicted targets for this compound as PDGFRB (Platelet-derived growth factor receptor beta, a tyrosine kinase) and the sirtuin family (SIRT1, SIRT2, SIRT3, NAD-dependent deacetylases) [1]. This predicted target profile is mechanistically distinct from the EGFR (Epidermal Growth Factor Receptor) inhibition commonly associated with aromatic 4-anilinoquinazoline derivatives, which typically achieve EGFR IC50 values in the low nanomolar range (e.g., 12.3 nM for 2-(thiomorpholin-4-yl)quinazoline-8-carboxylic acid) [2]. No experimental confirmation of target engagement exists for this specific compound [1].

Target prediction SEA PDGFRB Sirtuin Kinase selectivity

Evidence-Backed Application Scenarios for 4-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline


Kinase Selectivity Profiling with Focus on PDGFRB and Non-EGFR Tyrosine Kinases

Based on SEA predictions identifying PDGFRB as the top-scoring kinase target, this compound is best deployed in kinase selectivity panels that include PDGFR family members (PDGFRα, PDGFRβ), CSF1R, and FLT3, rather than in EGFR-focused screening cascades typical for aromatic quinazoline libraries [1]. The compound's higher logP (3.412) and lower tPSA (49 Ų) relative to its 4-position regioisomer suggest potential for intracellular kinase domain access [1][2]. Given that no experimental kinase inhibition data exists, initial screening should employ broad-panel biochemical kinase assays (e.g., DiscoverX scanMAX or Reaction Biology HotSpot) at 1-10 μM to establish a selectivity fingerprint before proceeding to mechanistic studies [1].

Sirtuin Modulator Screening for Epigenetic Drug Discovery Programs

SEA predictions rank SIRT1, SIRT2, and SIRT3 among the top predicted targets, with SIRT2 and SIRT3 showing the highest MaxTc similarity scores (36) [1]. The compound's thiomorpholine moiety (pKaH ~9.1) provides a protonatable center that may facilitate interactions with the NAD+-binding pocket of sirtuins, where charged residues participate in cofactor recognition [1]. Procurement for sirtuin-focused programs should prioritize this compound over the 4-position regioisomer, whose higher tPSA (74.6 Ų) and lower logP (2.3) may reduce passive diffusion into the sirtuin catalytic site [2]. Initial assays should employ SIRT1-3 deacetylase activity assays (fluorescence-based) with resveratrol or EX-527 as reference controls.

Blood-Brain Barrier Penetration Probe Development Leveraging Favorable Physicochemical Profile

The combination of moderate logP (3.412), low tPSA (49 Ų), absence of hydrogen-bond donors (HBD = 0), and low molecular weight (346.5 g/mol) places this compound within empirically defined favorable ranges for CNS penetration [1]. The tetrahydroquinazoline class has precedent for BBB penetration: ARN-21934, a 6-amino-tetrahydroquinazoline derivative, demonstrated brain exposure in vivo [3]. For CNS probe development, this compound should be prioritized over the aromatic quinazoline analog (CAS 2640961-10-8), whose planar aromatic core and absence of saturation predict lower BBB penetration potential. Initial assessment should include MDR1-MDCK or PAMPA-BBB permeability assays and brain-plasma ratio determination in rodent pharmacokinetic studies.

Fragment-Based or Structure-Based Drug Design Utilizing the 3-Position Attachment Geometry

The piperidine 3-position attachment of the thiomorpholine-carbonyl group creates a distinct vector orientation compared to the 4-position regioisomer (CAS 2877633-57-1), as reflected in the computed rotatable bond difference (3 vs. 2) [1][2]. This altered geometry may enable access to binding site subpockets that the 4-position isomer cannot reach. For structure-based design programs, this compound should be prioritized when docking studies or co-crystal structures indicate a need for the thiomorpholine moiety to project in the trajectory afforded by the 3-position attachment. Procurement specifications should explicitly verify regioisomeric identity (3-position, not 4-position) by 1H NMR or HPLC-MS before committing to crystallography trials [1].

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